Cas no 136954-22-8 (3-Mercaptohexyl hexanoate)

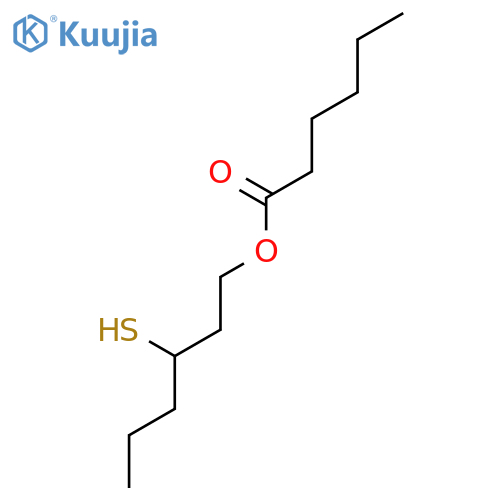

3-Mercaptohexyl hexanoate structure

商品名:3-Mercaptohexyl hexanoate

CAS番号:136954-22-8

MF:C12H24O2S

メガワット:232.38276

MDL:MFCD08457877

CID:64454

3-Mercaptohexyl hexanoate 化学的及び物理的性質

名前と識別子

-

- 3-Mercaptohexyl hexanoate

- FEMA 3853

- 3-THIOHEXYL CAPROATE

- 3-MERCAPTOHEXYL CAPROATE

- 3-sulfanylhexyl hexanoate

- Hexanoic acid,3-mercaptohexyl ester

- 3THIOHEXYLCAPROATE

- 3MERCAPTOHEXYLCAPROATE

- 3MERCAPTOHEXYLHEXANOATE

-

- MDL: MFCD08457877

- インチ: 1S/C12H24O2S/c1-3-5-6-8-12(13)14-10-9-11(15)7-4-2/h11,15H,3-10H2,1-2H3

- InChIKey: KVXKOWZLYWBURN-UHFFFAOYSA-N

- ほほえんだ: C(OCCC(S)CCC)(=O)CCCCC

計算された属性

- せいみつぶんしりょう: 232.15000

じっけんとくせい

- PSA: 65.10000

- LogP: 3.59850

- FEMA: 3853

3-Mercaptohexyl hexanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M192460-5mg |

3-Mercaptohexyl Hexanoate |

136954-22-8 | 5mg |

$64.00 | 2023-05-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS012049-100MG |

3-mercaptohexyl hexanoate |

136954-22-8 | 100mg |

¥952.83 | 2023-11-09 | ||

| TRC | M192460-10mg |

3-Mercaptohexyl Hexanoate |

136954-22-8 | 10mg |

$75.00 | 2023-05-18 | ||

| TRC | M192460-25mg |

3-Mercaptohexyl Hexanoate |

136954-22-8 | 25mg |

$92.00 | 2023-05-18 |

3-Mercaptohexyl hexanoate 関連文献

-

1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

136954-22-8 (3-Mercaptohexyl hexanoate) 関連製品

- 136954-21-7(3-MERCAPTOHEXYL BUTYRATE)

- 136954-20-6(3-Sulfanylhexyl Acetate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬